({4-[(1E)-2-(2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)-1,3-thiazol-2-ylamin e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide-based Schiff base ligandIt is synthesized by condensing a sulfonamide with an aldehyde, resulting in a Schiff base structure that exhibits significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves the condensation of 4-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide with 2-hydroxybenzaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Exhibits antimicrobial activity against various bacterial and fungal species.
Medicine: Potential therapeutic agent due to its enzyme inhibition properties, including protease and acetylcholinesterase inhibition.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its ability to chelate metal ions, which enhances its biological activity. The compound interacts with molecular targets such as enzymes, inhibiting their activity through the formation of stable complexes. This chelation process is crucial for its antimicrobial and enzyme inhibition properties .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific Schiff base structure, which allows for effective chelation and enhanced biological activity. Its ability to form stable metal complexes distinguishes it from other similar compounds, making it a valuable candidate for various applications in medicinal and industrial chemistry .
Properties
CAS No. |
7354-98-5 |
---|---|
Molecular Formula |
C16H13N3O3S2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13N3O3S2/c20-15-4-2-1-3-12(15)11-18-13-5-7-14(8-6-13)24(21,22)19-16-17-9-10-23-16/h1-11,20H,(H,17,19) |
InChI Key |
PKSKCTXKJQWASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.